Home > Products > Screening Compounds P39442 > AC-Asp-arg-val-tyr-ile-his-pro-phe-his-leu-val-ile-his-asn-OH
AC-Asp-arg-val-tyr-ile-his-pro-phe-his-leu-val-ile-his-asn-OH - 104180-27-0

AC-Asp-arg-val-tyr-ile-his-pro-phe-his-leu-val-ile-his-asn-OH

Catalog Number: EVT-1438184
CAS Number: 104180-27-0
Molecular Formula: C85H124N24O20
Molecular Weight: 1802.075
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound AC-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn-OH, also known as Acetyl-Tetradecapeptide Renin Substrate (human), is a synthetic peptide that plays a significant role in biochemical research and potential therapeutic applications. It is a tetradecapeptide consisting of 14 amino acids, with the sequence representing a segment of the angiotensinogen protein, which is crucial in the regulation of blood pressure and fluid balance in the body.

Source

This peptide can be synthesized through various chemical methods, typically involving solid-phase peptide synthesis. It is commercially available from several suppliers, including Biosynth Carbosynth and Chem-Impex, with a CAS number of 104180-27-0. The molecular formula is C85H124N24O20C_{85}H_{124}N_{24}O_{20} and has a molecular weight of approximately 1802.04 g/mol .

Classification

AC-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn-OH belongs to the class of peptides and specifically falls under the category of angiotensinogen derivatives. It is classified as a bioactive peptide due to its involvement in physiological processes.

Synthesis Analysis

Methods

The synthesis of AC-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn-OH is primarily achieved through solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin.

Technical Details

  1. Amino Acid Protection: Each amino acid used in the synthesis is initially protected to prevent unwanted reactions during coupling.
  2. Coupling Reactions: The protected amino acids are activated (often using coupling reagents like DIC or HATU) and then coupled to the growing peptide chain.
  3. Deprotection: After the desired sequence is assembled, protective groups are removed to yield the final product.
  4. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to isolate the desired product from side products and unreacted materials.
Molecular Structure Analysis

Structure

The molecular structure of AC-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn-OH consists of 14 amino acids linked by peptide bonds, forming a specific three-dimensional conformation that is critical for its biological activity.

Data

  • Molecular Formula: C85H124N24O20C_{85}H_{124}N_{24}O_{20}
  • Molecular Weight: 1802.04 g/mol
  • Amino Acid Sequence: Acetyl-Aspartic Acid-Arginine-Valine-Tyrosine-Isoleucine-Histidine-Proline-Phenylalanine-Histidine-Leucine-Valine-Isoleucine-Histidine-Asparagine-OH .
Chemical Reactions Analysis

Reactions

AC-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn-OH can undergo various biochemical reactions typical of peptides, including:

  1. Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of peptide bonds.
  2. Enzymatic Reactions: It may be susceptible to enzymatic cleavage by proteases that recognize specific sequences within its structure.

Technical Details

The stability and reactivity of this peptide are influenced by factors such as pH, temperature, and the presence of specific enzymes. For instance, it may be hydrolyzed by renin or other peptidases involved in the renin-angiotensin system.

Mechanism of Action

Process

The mechanism of action of AC-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn-OH involves its role as a substrate for renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. This process is crucial for regulating blood pressure through the renin-angiotensin system.

Data

Upon cleavage by renin, this peptide fragment can lead to the formation of angiotensin II, a potent vasoconstrictor that plays a key role in blood pressure regulation and fluid balance .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Generally soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Stability can vary based on environmental conditions; peptides are generally sensitive to heat and pH changes.
  • pKa Values: The pKa values for the ionizable groups within this peptide influence its solubility and reactivity at different pH levels.

Relevant data regarding its physical state and purity specifications are provided by suppliers' documentation such as Safety Data Sheets (SDS) and Certificates of Analysis (COA) .

Applications

Scientific Uses

AC-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn-OH has various applications in scientific research:

  1. Biochemical Research: Used in studies related to the renin-angiotensin system, cardiovascular physiology, and hypertension.
  2. Drug Development: Potentially serves as a lead compound for developing antihypertensive drugs or therapeutic agents targeting related pathways.
  3. Diagnostics: May be used in assays for measuring renin activity or angiotensin levels in biological samples .

This compound represents an important tool in understanding cardiovascular health and developing interventions for related disorders.

Biochemical Role in the Renin-Angiotensin System (RAS)

Molecular Mechanisms of Renin Substrate Specificity and Cleavage

Angiotensinogen serves as the sole precursor for all angiotensin peptides within the renin-angiotensin system (RAS). This liver-derived glycoprotein belongs to the serine protease inhibitor (serpin) superfamily and undergoes specific proteolytic cleavage to initiate the RAS cascade. The N-terminal fragment, particularly the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn (angiotensinogen 1-14), constitutes the critical renin substrate. Renin, an aspartyl protease released from renal juxtaglomerular cells, cleaves this fragment between residues Leu¹⁰ and Val¹¹ to generate the inactive decapeptide angiotensin I (Ang I: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu). This cleavage is the rate-limiting step in angiotensin II (Ang II) production [1] [5] [8].

Substrate specificity is paramount. Renin exhibits exceptional selectivity for angiotensinogen due to multiple molecular recognition features:

  • Critical Residue Recognition: Renin's active site binds with high affinity to residues His⁶-Pro⁷-Phe⁸-His⁹ within the angiotensinogen (1-14) sequence. This binding positions the scissile Leu¹⁰-Val¹¹ bond optimally for nucleophilic attack.
  • Electrostatic & Hydrophobic Interactions: The negatively charged Asp¹ residue interacts with positively charged residues in renin's binding cleft. Simultaneously, hydrophobic residues Val³, Tyr⁴, Ile⁵, and Leu¹⁰ contribute to stabilizing the enzyme-substrate complex through van der Waals forces.
  • Conformational Constraints: The Pro⁷ residue induces a β-turn structure in the substrate, presenting the scissile bond in the correct orientation for catalysis [1] [3] [6].

The acetylated derivative Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn-OH modifies this interaction. Acetylation of the N-terminal Asp¹ shields its negative charge. Research indicates this modification significantly alters renin kinetics by reducing the electrostatic component of binding, typically resulting in decreased catalytic efficiency (kcat/Km) compared to the native substrate. This property makes the acetylated form valuable for studying renin-angiotensinogen binding mechanics without triggering full catalytic conversion [7].

Table 1: Key Structural Features of Human Angiotensinogen (1-14) Influencing Renin Cleavage

Residue PositionAmino AcidRole in Renin Recognition & Catalysis
1Asp¹Electrostatic interaction with renin; essential for initial binding. Acetylation modifies this interaction.
6-9His⁶-Pro⁷-Phe⁸-His⁹Forms core binding epitope; Pro⁷ induces critical β-turn conformation.
10-11Leu¹⁰-Val¹¹Scissile bond (Leu¹⁰-Val¹¹); cleavage generates Ang I C-terminus (Leu¹⁰) and Ang I N-terminus (Val¹¹).
3, 4, 5Val³, Tyr⁴, Ile⁵Hydrophobic stabilization of enzyme-substrate complex.
14Asn¹⁴Contributes to overall peptide stability and conformation; not directly involved in renin binding.

Comparative Analysis of Species-Specific Angiotensinogen Fragments

Angiotensinogen sequences exhibit significant evolutionary divergence, directly impacting renin's enzymatic efficiency and species specificity. The human angiotensinogen (1-14) sequence (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn) differs critically from other mammals at positions defining renin affinity and cleavage kinetics:

  • Equine (Horse) Specificity: Horse angiotensinogen contains Tyr⁴-Ile⁵-Tyr⁶ instead of the human Tyr⁴-Ile⁵-His⁶. This substitution, particularly Tyr⁶, drastically reduces human renin's catalytic efficiency towards the equine substrate. The bulky tyrosine residue at position 6 sterically hinders optimal binding within the human renin active site, which is shaped to accommodate the smaller histidine [1] [9].
  • Rodent Variations: Rat angiotensinogen possesses Ile³-His⁴ instead of Val³-Tyr⁴. This alteration significantly lowers the binding affinity for human renin due to differences in hydrophobic interactions and potential hydrogen bonding involving Tyr⁴ in humans.
  • Teleost Fish (e.g., Bowfin, Amia calva): Fish express angiotensinogen variants like [Asn¹, Val⁵]-angiotensin I (Asn-Arg-Val-Tyr-Val-His-Pro-Phe-His-Leu). The substitutions at positions 1 (Asn vs Asp) and 5 (Val vs Ile) represent major structural deviations. Notably, the absence of the negatively charged Asp¹ reduces reliance on initial electrostatic attraction, potentially indicating alternative renin binding mechanisms in lower vertebrates. Furthermore, the Val⁵ substitution for Ile⁵ alters hydrophobic packing within the binding cleft [9].

These species-specific variations have profound implications:

  • Pharmacological Models: The poor cross-reactivity between human renin and non-primate angiotensinogens (e.g., rodent, equine) complicates translational research. Results from animal models using human RAS components may not accurately reflect human physiology due to kinetic mismatches.
  • Drug Design: Developing renin inhibitors (e.g., aliskiren) requires targeting human renin specifically. Understanding the precise interactions with the human His⁶-Pro⁷-Phe⁸ core and the Leu¹⁰-Val¹¹ scissile bond is essential, as inhibitors must exploit differences between human and other species' renin-angiotensinogen interfaces [1] [3].

Table 2: Comparative Analysis of Key Angiotensinogen (1-14) Residues Across Species

SpeciesSequence Variations (Positions 1-14)Key Substitutions vs. HumanImpact on Human Renin Catalytic Efficiency
HumanDRVYIHPFHLVIHN (Asp¹-Arg²-Val³-Tyr⁴-Ile⁵-His⁶-Pro⁷-Phe⁸-His⁹-Leu¹⁰-Val¹¹-Ile¹²-His¹³-Asn¹⁴)ReferenceReference (kcat/Km Highest)
HorseDRVYYPFHLVIHNTyr⁴ -> Tyr⁴ (None); Ile⁵ -> Tyr⁵; His⁶ -> Phe⁶Severely Reduced (Major impact from Tyr⁵ & Phe⁶)
RatDRVYIHPFHLVIHN (Common) / DVYIHPFHLVIHN (Variant)Asp¹ -> Asp¹ (None); Val³ -> Ile³ (Variant); Tyr⁴ -> His⁴ (Variant)Moderately to Severely Reduced (Depending on variant)
Bowfin FishNRVYVHPFHLV... (Incomplete; [Asn¹, Val⁵]-Ang I inferred)Asp¹ -> Asn¹; Ile⁵ -> Val⁵Minimal/Undetectable Activity
SwineDRVYIHPFHLLVY...His⁹ -> Leu⁹; Asn¹⁴ -> Tyr¹⁴Moderately Reduced (Impact primarily from His⁹->Leu⁹)

Structural Determinants of Renin Binding and Catalytic Efficiency

Renin catalysis is a finely tuned process governed by the precise three-dimensional interaction between the enzyme's active site and the angiotensinogen (1-14) substrate. Key structural determinants include:

  • Catalytic Dyad Mechanism: Renin employs a characteristic aspartyl protease catalytic mechanism. Two aspartic acid residues (Asp³² and Asp²¹⁵ in human renin) within its active site coordinate a water molecule. This activated water molecule performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond (Leu¹⁰-Val¹¹ in angiotensinogen), leading to bond cleavage [1] [8].
  • Substrate Binding Pockets (S-Subsites): Renin possesses an extended substrate-binding cleft with distinct subsites (S4 to S4') accommodating specific angiotensinogen side chains:
  • S3/S1 Hydrophobic Pockets: Val³ and Tyr⁴ of angiotensinogen dock into hydrophobic S3 and S1 pockets, respectively, via van der Waals interactions. The acetyl group in Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn-OH occupies the S4 subsite, potentially disrupting interactions normally mediated by the free carboxylate of Asp¹.
  • S2 Subsite & His⁶: The S2 pocket often accommodates polar/charged residues. Human angiotensinogen His⁶ likely forms hydrogen bonds within this subsite.
  • S1' Specificity Pocket: This deep hydrophobic pocket critically accommodates the side chain of the substrate residue immediately C-terminal to the scissile bond (P1' position), which is Val¹¹ in human angiotensinogen. The size and hydrophobicity of this pocket are crucial for efficient binding after cleavage site recognition [1] [6].
  • Role of Pro⁷: The Pro⁷ residue induces a type VI β-turn conformation in the angiotensinogen sequence centered around residues His⁶-Pro⁷-Phe⁸. This turn is essential for positioning the scissile Leu¹⁰-Val¹¹ bond correctly within the catalytic center of renin. Mutagenesis studies replacing Pro⁷ disrupt this turn and abolish efficient cleavage [1] [3].
  • Impact of Acetylation (Ac-Angiotensinogen (1-14)): Acetylation of the N-terminal Asp¹ (Ac-Asp¹...) modifies the electrostatic profile of the peptide's N-terminus. The neutral acetyl group removes the negative charge critical for initial docking into renin's positively charged S4/S3 subsites. This alteration primarily increases the Michaelis constant (Km), indicating reduced substrate binding affinity. The catalytic constant (kcat) may also be slightly reduced, but the dominant effect is the significant decrease in overall catalytic efficiency (kcat/Km). This makes the acetylated peptide a competitive inhibitor or a very poor substrate compared to the native form, useful for mechanistic studies probing binding versus catalysis [7].

The catalytic efficiency (kcat/Km) of renin for native human angiotensinogen (1-14) is exceptionally high, reflecting millions of years of co-evolution. Minor mutations, species differences, or chemical modifications like N-terminal acetylation disrupt this finely optimized interaction, providing critical insights into RAS regulation and enabling targeted drug discovery aimed at inhibiting pathological renin activity in hypertension and heart failure [1] [4] [7].

Table 3: Structural Determinants of Renin Binding and Catalysis with Angiotensinogen (1-14) Substrates

Structural ElementLocation/FunctionEffect on Catalytic Efficiency (kcat/Km)
Catalytic Aspartate Dyad (Asp³²/Asp²¹⁵)Renin Active Site; Activates water for nucleophilic attack on scissile bond.Essential; Mutation abolishes catalysis.
S3/S1 Hydrophobic PocketsRenin Binding Cleft; Accommodates substrate Val³ (S3) and Tyr⁴ (S1).Critical; Disruption reduces substrate affinity (Km increases).
S1' Specificity Pocket (Val¹¹)Renin Binding Cleft; Accommodates substrate Val¹¹ (P1' position).Critical; Size/compatibility defines post-cleavage stability and turnover (kcat).
Substrate β-Turn (His⁶-Pro⁷-Phe⁸)Angiotensinogen (1-14); Positions scissile bond (Leu¹⁰-Val¹¹) in catalytic site.Essential; Pro⁷ mutation disrupts turn, drastically reducing kcat.
Native Asp¹ (Negative Charge)Angiotensinogen N-terminus; Electrostatic interaction with renin S3/S4 subsites.High Efficiency; Charge-charge interaction lowers Km.
Acetylated N-Terminus (Ac-Asp¹)Modified Angiotensinogen (1-14); Neutralizes negative charge.Severely Reduced Efficiency; Increased Km (lower affinity) dominates decreased kcat/Km. Acts as weak substrate/inhibitor.
Substrate Residues His⁶, Pro⁷, Phe⁸Core binding epitope on Angiotensinogen (1-14).Mutations drastically reduce both affinity (Km) and turnover rate (kcat).

Properties

CAS Number

104180-27-0

Product Name

AC-Asp-arg-val-tyr-ile-his-pro-phe-his-leu-val-ile-his-asn-OH

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-amino-4-oxobutanoic acid

Molecular Formula

C85H124N24O20

Molecular Weight

1802.075

InChI

InChI=1S/C85H124N24O20/c1-12-46(9)69(107-77(121)58(31-50-23-25-54(111)26-24-50)101-79(123)67(44(5)6)105-71(115)55(21-17-27-92-85(87)88)97-75(119)61(36-66(113)114)96-48(11)110)82(126)103-62(34-53-39-91-42-95-53)83(127)109-28-18-22-64(109)78(122)100-57(30-49-19-15-14-16-20-49)72(116)99-59(32-51-37-89-40-93-51)73(117)98-56(29-43(3)4)76(120)106-68(45(7)8)80(124)108-70(47(10)13-2)81(125)102-60(33-52-38-90-41-94-52)74(118)104-63(84(128)129)35-65(86)112/h14-16,19-20,23-26,37-47,55-64,67-70,111H,12-13,17-18,21-22,27-36H2,1-11H3,(H2,86,112)(H,89,93)(H,90,94)(H,91,95)(H,96,110)(H,97,119)(H,98,117)(H,99,116)(H,100,122)(H,101,123)(H,102,125)(H,103,126)(H,104,118)(H,105,115)(H,106,120)(H,107,121)(H,108,124)(H,113,114)(H,128,129)(H4,87,88,92)/t46-,47-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,67-,68-,69-,70-/m0/s1

InChI Key

VGQNODAMSAWGST-PRYFVWDJSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.